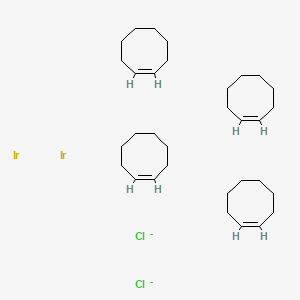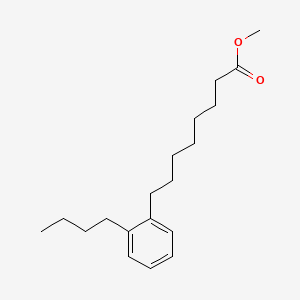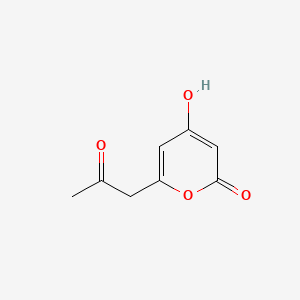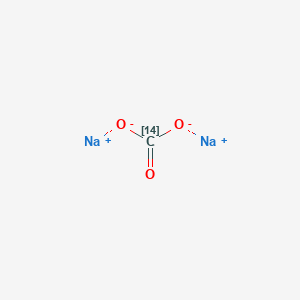
Disodium;oxo(114C)methanediolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;oxo(114C)methanediolate is a chemical compound with the molecular formula Na2CO3. It is commonly known as disodium carbonate or soda ash. This compound is widely used in various industrial applications due to its alkaline properties and ability to act as a buffering agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium;oxo(114C)methanediolate can be synthesized through several methods. One common method involves the Solvay process, which uses sodium chloride (NaCl) and calcium carbonate (CaCO3) as raw materials. The reaction involves the following steps:
- Ammonia (NH3) is absorbed in water to form ammonium hydroxide (NH4OH).
- Carbon dioxide (CO2) is bubbled through the ammonium hydroxide solution to form ammonium carbonate ((NH4)2CO3).
- Sodium chloride is added to the ammonium carbonate solution, resulting in the formation of sodium bicarbonate (NaHCO3) and ammonium chloride (NH4Cl).
- Sodium bicarbonate is then heated to decompose it into this compound and water (H2O).
Industrial Production Methods
In industrial settings, this compound is produced using the Solvay process on a large scale. The process involves the continuous recycling of ammonia, making it economically viable and environmentally friendly. The final product is obtained by crystallizing and drying the this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;oxo(114C)methanediolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium carbonate peroxide (Na2CO4).
Reduction: It can be reduced to form sodium bicarbonate (NaHCO3).
Substitution: It can react with acids to form corresponding salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Carbon dioxide (CO2) is used to reduce this compound to sodium bicarbonate.
Substitution: Acids such as hydrochloric acid (HCl) are used to react with this compound.
Major Products Formed
Oxidation: Sodium carbonate peroxide (Na2CO4).
Reduction: Sodium bicarbonate (NaHCO3).
Substitution: Corresponding salts (e.g., sodium chloride) and carbon dioxide (CO2).
Wissenschaftliche Forschungsanwendungen
Disodium;oxo(114C)methanediolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent to maintain pH levels.
Biology: It is used in biological research to study cellular processes and as a component in buffer solutions.
Medicine: It is used in the pharmaceutical industry to manufacture antacids and other medications.
Industry: It is used in the production of glass, detergents, and paper, as well as in water treatment processes.
Wirkmechanismus
The mechanism of action of disodium;oxo(114C)methanediolate involves its ability to act as a base and neutralize acids. It dissociates in water to form sodium ions (Na+) and carbonate ions (CO3^2-), which can react with hydrogen ions (H+) to form water and carbon dioxide. This neutralization reaction is the basis for its use as an antacid and buffering agent.
Vergleich Mit ähnlichen Verbindungen
Disodium;oxo(114C)methanediolate can be compared with other similar compounds such as:
Sodium bicarbonate (NaHCO3):
Sodium hydroxide (NaOH):
Potassium carbonate (K2CO3): Similar to this compound, it is used in glass manufacturing and as a buffering agent.
This compound is unique due to its moderate alkalinity, making it suitable for a wide range of applications without being as corrosive as stronger bases like sodium hydroxide.
Eigenschaften
IUPAC Name |
disodium;oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

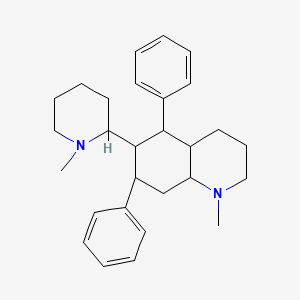
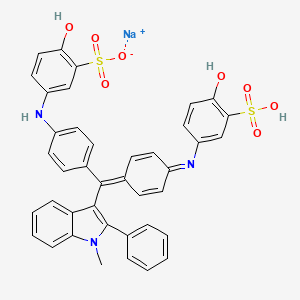
![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)
![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)
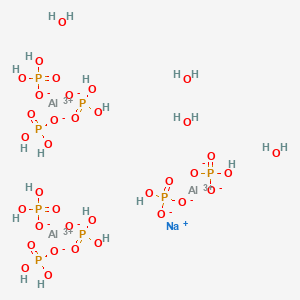
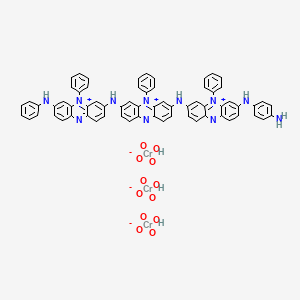
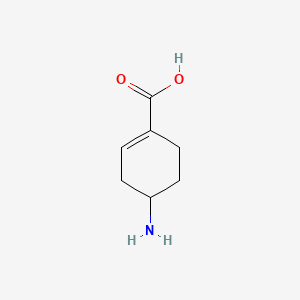
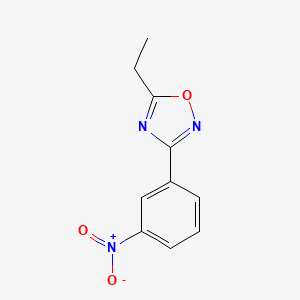
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
